Thermodynamic Duplex Stability: 2′-O-Benzyl A Is a Neutral-to-Destabilizing Modification, Unlike Stabilizing 2′-O-Methyl A
In a systematic head-to-head comparison of nine 2′-modified adenosine analogs incorporated into DNA:RNA hybrid duplexes, 2′-O-benzyl A exhibited an average ΔTm per substitution of approximately –0.1 °C (averaged over six independent oligonucleotide sequences), placing it in the neutral-to-slightly-destabilizing regime. This contrasts sharply with 2′-O-methyl A, which stabilized duplexes by an average of +0.5 °C per substitution under identical conditions [1]. The benzyl modification was significantly less destabilizing than 2′-O-nonyl A (–2.0 °C) and 2′-O-pentyl A (~–0.8 °C), despite having a comparable or larger substituent size. The thermodynamic effect correlates with the number of carbon atoms in the substituent when 2′-O-benzyl is included in the alkyl series analysis [1].
| Evidence Dimension | Average change in melting temperature (ΔTm) per 2′-modified adenosine substitution in DNA:RNA duplexes |
|---|---|
| Target Compound Data | 2′-O-benzyl A: average ΔTm ≈ –0.1 °C (neutral to slightly destabilizing; value inferred from Figure 2 correlation curve) |
| Comparator Or Baseline | 2′-O-methyl A: +0.5 °C; 2′-O-ethyl A: ~+0.3 °C; 2′-O-propyl A: ~0 °C; 2′-O-butyl A: –0.6 °C; 2′-O-pentyl A: ~–0.8 °C; 2′-O-nonyl A: –2.0 °C; 2′-fluoro dA: +1.3 °C; 2′-O-allyl A: ~–0.3 °C |
| Quantified Difference | 2′-O-benzyl A is ~0.6 °C less stabilizing than 2′-O-methyl A; ~1.4 °C more stabilizing than 2′-O-nonyl A |
| Conditions | Six DNA oligonucleotide sequences containing 1–5 modified adenosines hybridized to complementary RNA; 100 mM Na⁺, 10 mM phosphate, 0.1 mM EDTA, pH 7.0; 4 μM strand concentration |
Why This Matters
For procurement in antisense or siRNA therapeutic programs, the near-thermoneutral behavior of 2′-O-benzyl A means it can be placed at internal guide strand positions without disrupting target binding affinity—a critical advantage over destabilizing modifications that erode potency.
- [1] Lesnik, E. A., Guinosso, C. J., Kawasaki, A. M., Sasmor, H., Zounes, M., Cummins, L. L., Ecker, D. J., Cook, P. D., & Freier, S. M. (1993). Oligodeoxynucleotides Containing 2′-O-Modified Adenosine: Synthesis and Effects on Stability of DNA:RNA Duplexes. Biochemistry, 32(30), 7832–7838. View Source
